3-Hydroxycapric acid

Description

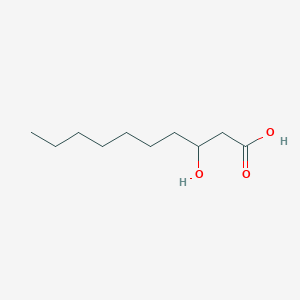

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-40-7 | |

| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864486 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-26-3, 5561-87-5, 33044-91-6 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrmicacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unveiling of a Ubiquitous Molecule: A Technical Guide to the Discovery and History of 3-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanoic acid (3-HDA), a saturated medium-chain 3-hydroxy fatty acid, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a natural herbicide produced by ants, its known biological activities have expanded to include roles as a precursor for bioplastics, a modulator of plant growth, and a potential antimicrobial agent. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to 3-HDA, offering a valuable resource for researchers and professionals in the life sciences and drug development.

Discovery and Initial Characterization

The first documented isolation and characterization of 3-hydroxydecanoic acid was a serendipitous discovery stemming from the world of entomology.

The First Isolation from Atta sexdens

In 1971, Schildknecht and Koob reported the isolation of a novel compound from the metathoracic gland secretions of the South American leaf-cutter ant, Atta sexdens. They named this substance "Myrmicacin" and identified it as (R)-3-hydroxydecanoic acid. Their research suggested that Myrmicacin functioned as a natural herbicide, preventing the germination of foreign seeds within the ants' fungal gardens, thereby protecting their primary food source.

Early Experimental Approach (Presumed)

-

Collection of Secretions: Secretions from the metathoracic glands of Atta sexdens were collected.

-

Solvent Extraction: The collected secretions were subjected to solvent extraction to isolate the organic compounds.

-

Chromatographic Separation: The extract was fractionated using techniques such as thin-layer chromatography (TLC) or column chromatography to purify the active compound.

-

Structural Elucidation: The structure of the purified compound was determined using methods prevalent at the time, likely including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, leading to its identification as 3-hydroxydecanoic acid.

Physicochemical Properties

3-Hydroxydecanoic acid is a chiral molecule existing as (R) and (S) enantiomers. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₂₀O₃ |

| Molar Mass | 188.26 g/mol |

| Appearance | White solid |

| Melting Point | Not precisely defined, varies with enantiomeric purity |

| Boiling Point | 318-319 °C (estimated) |

| Water Solubility | 1.74 g/L (predicted) |

| logP | 2.36 - 2.6 (predicted) |

| pKa (Strongest Acidic) | 4.67 (predicted) |

| Synonyms | Myrmicacin, 3-HDA, β-hydroxydecanoic acid |

Biosynthesis and Natural Occurrence

Following its initial discovery in ants, 3-hydroxydecanoic acid has been identified in a variety of other organisms, highlighting its widespread presence in nature.

Microbial Production

Various bacteria, particularly species of Pseudomonas, are known to produce 3-hydroxyalkanoates, including 3-HDA, as precursors for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. The biosynthesis in these organisms typically occurs via the fatty acid β-oxidation pathway or de novo fatty acid synthesis pathways.

Presence in Plants and Animals

3-HDA has been detected in various plants and animals, including royal jelly produced by honeybees. In humans, it is involved in the fatty acid biosynthesis pathway.[1][2]

Key Biological Activities and Experimental Findings

Research has unveiled a range of biological activities for 3-hydroxydecanoic acid, from plant growth regulation to potential therapeutic applications.

Plant Growth Regulation

Recent studies have demonstrated that 3-HDA can act as a plant growth regulator. In wheat (Triticum aestivum L.), the application of 3-HDA has been shown to significantly enhance seedling development, including increased root length and fresh weight. This effect is attributed to its dual regulatory role on phytohormone pathways: it promotes auxin biosynthesis and signaling while suppressing the production and signal transduction of gibberellin.

The following table summarizes the observed effects of 3-HDA on wheat seedlings.

| Parameter | Treatment | Observation |

| Root Length | 53 µM 3-HDA | Significant increase compared to control |

| Fresh Weight | 53 µM 3-HDA | Significant increase compared to control |

| Gene Expression | 53 µM 3-HDA | Upregulation of auxin biosynthesis genes, downregulation of gibberellin biosynthesis genes |

Antimicrobial Activity

The initial hypothesis by Schildknecht and Koob about the herbicidal (and likely antimicrobial) properties of Myrmicacin has been supported by later research. 3-HDA has demonstrated inhibitory effects against various fungal species.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-hydroxydecanoic acid.

Extraction and Quantification of 3-Hydroxydecanoic Acid from Biological Samples (GC-MS)

This protocol is a generalized procedure based on established methods for the analysis of 3-hydroxy fatty acids.

1. Sample Preparation and Hydrolysis:

- To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard solution (e.g., ¹³C-labeled 3-HDA).

- For the analysis of total 3-HDA (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-HDA analysis, omit this step.

2. Acidification and Extraction:

- Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

- Extract the 3-HDA twice with 3 mL of ethyl acetate.

- Dry the combined organic phases under a stream of nitrogen at 37 °C.

3. Derivatization:

- Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

- Incubate at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

- GC Column: HP-5MS capillary column (or equivalent).

- Oven Program: Initial temperature of 80 °C for 5 min, then ramp at 3.8 °C/min to 200 °C, and finally ramp at 15 °C/min to 290 °C, holding for 6 min.

- MS Detection: Use selected ion monitoring (SIM) to quantify the characteristic ions of the 3-HDA-TMS derivative and its internal standard.

Microbial Production of 3-Hydroxydecanoic Acid in Pseudomonas putida

This protocol describes a general approach for the fermentative production of 3-HDA using a genetically modified strain of Pseudomonas putida.

1. Strain and Media:

- Use a genetically engineered strain of Pseudomonas putida KT2442 with inactivated genes in the β-oxidation pathway (e.g., fadB and fadA) and potentially overexpressing a thioesterase gene (e.g., tesB) to promote the release of free fatty acids.

- Culture Medium: A minimal salt medium supplemented with a suitable carbon source (e.g., decanoic acid or dodecanoic acid) and any necessary antibiotics for plasmid maintenance.

2. Fermentation:

- Inoculate a seed culture of the engineered P. putida strain and grow overnight.

- Transfer the seed culture to a fermenter containing the production medium.

- Maintain the fermentation at a controlled temperature (e.g., 30 °C) and pH, with adequate aeration and agitation.

- A fed-batch strategy can be employed to supply the carbon source and maintain optimal growth and production conditions.

3. Extraction and Purification:

- After fermentation, centrifuge the culture broth to separate the cells from the supernatant.

- Acidify the supernatant to protonate the 3-HDA.

- Extract the 3-HDA from the acidified supernatant using an organic solvent such as ethyl acetate.

- Purify the extracted 3-HDA using techniques like silica (B1680970) gel chromatography.

Assay for Plant Growth-Promoting Effects on Wheat Seedlings

This protocol outlines a method to assess the impact of 3-HDA on the early growth of wheat seedlings.

1. Seed Sterilization and Germination:

- Surface sterilize wheat seeds (e.g., Triticum aestivum L.) with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

- Germinate the seeds on moist filter paper in the dark for 48-72 hours.

2. Seedling Treatment:

- Prepare a stock solution of 3-HDA and dilute it to the desired final concentration (e.g., 53 µM) in a hydroponic nutrient solution.

- Transfer uniformly germinated seedlings to the hydroponic solution containing 3-HDA. Use a nutrient solution without 3-HDA as a control.

- Grow the seedlings in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

3. Data Collection and Analysis:

- After a specified period (e.g., 14 days), harvest the seedlings.

- Measure parameters such as root length, shoot length, fresh weight, and dry weight.

- For hormonal analysis, freeze the plant tissues in liquid nitrogen and store them at -80 °C for subsequent extraction and quantification of auxins and gibberellins (B7789140) using LC-MS.

- Statistically analyze the data to determine the significance of the observed differences between the treatment and control groups.

Signaling Pathways and Logical Relationships

The regulatory role of 3-hydroxydecanoic acid in plant growth is mediated through its influence on key phytohormone signaling pathways.

Dual Regulation of Auxin and Gibberellin Pathways

3-HDA has been shown to exert a dual regulatory effect on plant hormone homeostasis. It promotes the biosynthesis and signaling of auxins, which are generally associated with root development and cell elongation. Concurrently, it suppresses the biosynthesis and signaling of gibberellins, which are also involved in stem elongation and seed germination. This coordinated regulation of antagonistic hormone pathways provides a mechanistic insight into how 3-HDA modulates plant architecture.

Experimental Workflow for Investigating Plant Growth Effects

The logical flow of an experiment to determine the effect of 3-HDA on plant growth is outlined below.

Conclusion

From its humble beginnings as an "insect herbicide," 3-hydroxydecanoic acid has revealed itself to be a multifaceted molecule with a growing list of biological activities. Its journey of discovery underscores the importance of exploring the chemical ecology of the natural world for novel bioactive compounds. The ongoing research into its roles in microbial metabolism, plant development, and potential therapeutic applications promises to uncover further complexities and opportunities. This technical guide serves as a foundational resource for researchers poised to contribute to the expanding knowledge of this intriguing fatty acid.

References

- 1. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 3-Hydroxycapric Acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), is a saturated 3-hydroxy medium-chain fatty acid.[1] It is a naturally occurring metabolite in various organisms, including bacteria, and serves as a crucial intermediate in several key metabolic pathways.[1][2] In the bacterial kingdom, 3-HDA is a fundamental building block for the synthesis of essential cellular components like lipopolysaccharides (LPS) and storage compounds such as polyhydroxyalkanoates (PHAs).[3][4] Furthermore, free 3-HDA has been recognized for its biological activities, including antimicrobial properties against various fungi and its role in activating plant defense mechanisms. This technical guide provides an in-depth overview of the natural bacterial sources of 3-Hydroxycapric acid, its biosynthetic pathways, quantitative production data, and detailed experimental protocols for its isolation and analysis.

Primary Bacterial Sources of 3-Hydroxycapric Acid

Several bacterial genera are known to naturally produce 3-Hydroxycapric acid, primarily as an intermediate in fatty acid metabolism. The most well-documented producers include species within the Pseudomonas and Lactobacillus genera.

-

Pseudomonas Species: Fluorescent pseudomonads, such as Pseudomonas aeruginosa and Pseudomonas putida, are notable for their ability to synthesize and accumulate medium-chain-length PHAs, for which 3-HDA is a key precursor. In these bacteria, 3-HDA is an intermediate in the de novo fatty acid synthesis pathway and can be channeled towards the production of PHAs, rhamnolipids, and LPS. Free 3-HDA is also found in the secretome of Pseudomonas spp.

-

Lactobacillus Species: Certain strains of Lactic Acid Bacteria (LAB) have been identified as producers of antifungal 3-hydroxy fatty acids. Specifically, Lactobacillus plantarum MiLAB 14 has been shown to produce and secrete 3-(R)-hydroxydecanoic acid into its culture supernatant. This discovery is significant as gram-positive bacteria like Lactobacillus do not possess lipopolysaccharides, indicating a different physiological role for 3-HDA in these organisms, likely related to chemical defense or signaling.

Biosynthetic Pathways

In bacteria, 3-Hydroxycapric acid is primarily synthesized as an intermediate, (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), within the Type II fatty acid synthesis (FASII) pathway. This pathway involves a cycle of condensation, reduction, and dehydration reactions to elongate the fatty acid chain.

The cycle begins with the condensation of acetyl-CoA and malonyl-ACP, catalyzed by FabH. Subsequent elongation cycles use malonyl-ACP as the donor. The key steps are:

-

Condensation: A β-ketoacyl-ACP synthase (FabB/F) catalyzes the condensation of an acyl-ACP with malonyl-ACP.

-

Reduction: The resulting β-ketoacyl-ACP is reduced by a NADPH-dependent reductase (FabG) to form a 3-hydroxyacyl-ACP.

-

Dehydration: A dehydratase (FabA or FabZ) removes a water molecule to create a trans-2-enoyl-ACP.

-

Reduction: An NADH-dependent reductase (FabI) reduces the double bond to yield a saturated acyl-ACP, which is now two carbons longer.

When the chain length reaches ten carbons, the intermediate is 3-hydroxydecanoyl-ACP. This molecule stands at a critical metabolic branchpoint. It can either continue through the elongation cycle or be diverted to other biosynthetic pathways. For instance, the enzyme PhaG, a 3-hydroxyacyl-ACP:CoA transacylase, can convert (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA, directly linking the fatty acid synthesis pathway with PHA production. Alternatively, thioesterases can cleave the acyl group from the ACP, releasing free 3-Hydroxycapric acid.

Caption: Biosynthetic pathway of 3-Hydroxycapric acid in bacteria.

Quantitative Production Data

Quantifying the natural production of free 3-Hydroxycapric acid is challenging, as it is often an intracellular intermediate. Most high-yield production data comes from metabolically engineered strains designed to overproduce and secrete the acid. The table below summarizes available data for both natural and engineered producers.

| Bacterial Strain | Strain Type | Substrate(s) / Medium | Product | Titer | Reference |

| Lactobacillus plantarum MiLAB 14 | Wild-Type | MRS Broth | 3-(R)-Hydroxydecanoic acid | Concentration followed cell growth (specific titer not reported) | |

| Pseudomonas putida KT2442 (mutant) | Engineered | Mineral Medium + Sodium Octanoate | (R)-3-Hydroxyalkanoic acids (C6, C8, C10, C12) | 0.35 g/L (mixture) | |

| Escherichia coli | Engineered | Glucose or Fructose | (R)-3-Hydroxydecanoic acid | 1.02 g/L | |

| Rhodococcus erythropolis LG12 | Wild-Type | Acrylic Acid (40 g/L) | 3-Hydroxypropionic acid | 17.5 g/L |

Note: Data for Rhodococcus erythropolis is included for context on 3-hydroxy acid production within the genus, although the specific product is not 3-Hydroxycapric acid.

Experimental Protocols

The following sections detail generalized protocols for the cultivation of bacteria, and the subsequent extraction and quantification of 3-Hydroxycapric acid.

General Experimental Workflow

The overall process involves cultivating the bacterial strain of interest, separating the cells from the culture medium, extracting the fatty acids from the supernatant, derivatizing them for volatility, and finally, analyzing the derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: General workflow for 3-Hydroxycapric acid analysis.

Protocol: Bacterial Cultivation and Supernatant Preparation

This protocol is adapted from methodologies used for Lactobacillus plantarum.

-

Strain Activation: Streak the bacterial strain (e.g., L. plantarum MiLAB 14) from a glycerol (B35011) stock onto an appropriate agar (B569324) plate (e.g., MRS agar). Incubate under suitable conditions (e.g., 30°C for 48 hours).

-

Pre-culture: Inoculate a single colony into 5 mL of liquid culture medium (e.g., MRS broth). Incubate overnight at the optimal temperature (e.g., 30°C) with appropriate aeration or atmospheric conditions.

-

Main Culture: Inoculate a larger volume of fresh medium (e.g., 25 mL) with 100 µL of the overnight pre-culture.

-

Incubation: Incubate the main culture at the optimal temperature until the desired growth phase is reached (e.g., stationary phase, or an OD600 of ~1.8).

-

Cell Separation: Transfer the culture to centrifuge tubes and centrifuge at approximately 3,870 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the supernatant into a sterile container. For enhanced purity, filter the supernatant through a 0.22 µm filter to remove any remaining cells.

-

Storage: Store the cell-free supernatant at -80°C until required for analysis.

Protocol: Extraction and Quantification by GC-MS

This protocol describes the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Sample Preparation: Lyophilize (freeze-dry) a known volume (e.g., 5 mL) of the cell-free supernatant to obtain a dry powder.

-

Methanolysis (Derivatization):

-

To the lyophilized material, add 2 mL of a methanolysis reagent (e.g., 3% sulfuric acid in methanol) and 2 mL of chloroform.

-

Add an internal standard (e.g., benzoic acid or a deuterated fatty acid) for accurate quantification.

-

Transfer the mixture to a screw-cap glass tube and seal tightly.

-

Heat the mixture at 100°C for 3.5 hours to convert the hydroxy fatty acids to their corresponding methyl esters.

-

-

Extraction:

-

After cooling to room temperature, add 1 mL of distilled water and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Carefully transfer the lower organic phase (chloroform layer), which contains the FAMEs, to a new vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the organic phase into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., a DB-5ms or equivalent). A typical temperature program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Quantification:

-

Identify the peak corresponding to the methyl ester of 3-Hydroxycapric acid by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantify the amount of 3-Hydroxycapric acid by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.

-

Conclusion

3-Hydroxycapric acid is a significant metabolite naturally produced by various bacteria, most notably Pseudomonas and Lactobacillus species. It plays a central role as a precursor in the biosynthesis of critical cellular components and exhibits promising biological activities as a free acid. While natural production titers are typically low, metabolic engineering has demonstrated the potential for high-level synthesis. The protocols outlined in this guide provide a robust framework for researchers to cultivate producer strains and accurately quantify 3-Hydroxycapric acid, facilitating further exploration of its biological functions and potential applications in drug development and biotechnology.

References

- 1. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Potent: A Technical Guide to 3-Hydroxycapric Acid in Royal Jelly

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 3-hydroxycapric acid (3-HDA), a significant yet often overlooked fatty acid present in royal jelly. This document synthesizes current scientific knowledge on its prevalence, biological functions, and the underlying molecular mechanisms, offering a valuable resource for research and development in pharmaceuticals and nutraceuticals.

Presence and Quantification of 3-Hydroxycapric Acid in Royal Jelly

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid, is a saturated medium-chain fatty acid that constitutes a minor but biologically active fraction of the lipid component of royal jelly. Its concentration can vary depending on the geographical origin and the specific bee colony.

Quantitative Data Summary

The following table summarizes the reported concentrations of 3-hydroxycapric acid in fresh royal jelly, providing a comparative overview from different analytical studies.

| Study (Method) | Concentration of 3-Hydroxycapric Acid ( g/100g of fresh Royal Jelly) |

| Kokotou et al. (LC-HRMS)[1] | 0.028 ± 0.003 to 0.036 ± 0.001 |

| Xu et al. (GC-MS)[2] | 7.43% of total fatty acids |

| Isidorov et al. (SPE/GC-MS) | Identified as a characteristic acid, quantitative data not specified |

Biological Functions and Mechanisms of Action

3-Hydroxycapric acid exhibits a range of pharmacological activities, positioning it as a molecule of interest for therapeutic applications. Its key functions include anti-inflammatory, anti-allergic, and anti-pruritic effects.

Anti-inflammatory Activity

3-HDA has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators in various cell types. A key mechanism of its action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Royal jelly and its constituent fatty acids can decrease the levels of inflammatory mediators by inhibiting both the NF-κB and c-Jun N-terminal kinase (JNK) pathways[3][4].

Anti-allergic and Anti-pruritic Effects

Research has highlighted the potential of 3-HDA in mitigating allergic reactions and alleviating itching. Studies on skin cells have shown that 3-HDA can inhibit the degranulation of mast cells, a critical event in the allergic cascade, thereby reducing the release of histamine (B1213489) and other inflammatory mediators. Furthermore, 3-HDA has been found to inhibit the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in the sensation of pain and itch.

Experimental Protocols

This section provides detailed methodologies for the analysis of 3-hydroxycapric acid and the investigation of its biological activities.

Extraction and Quantification of 3-Hydroxycapric Acid from Royal Jelly using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and quantification of 3-HDA in royal jelly.

Materials:

-

Fresh royal jelly sample

-

Internal standard (e.g., deuterated 3-hydroxydecanoic acid)

-

Methanol, Chloroform, n-Hexane (analytical grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Lipid Extraction:

-

Homogenize a known amount of fresh royal jelly (e.g., 1 g) in a chloroform/methanol mixture (2:1, v/v).

-

Add a known amount of the internal standard.

-

Agitate the mixture vigorously and centrifuge to separate the layers.

-

Collect the lower organic layer containing the lipids.

-

Repeat the extraction process on the remaining aqueous layer.

-

Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

-

-

Saponification and Acidification:

-

Resuspend the dried lipid extract in a methanolic NaOH solution.

-

Heat the mixture to saponify the lipids into free fatty acids.

-

After cooling, acidify the solution with HCl to protonate the fatty acids.

-

-

Fatty Acid Extraction:

-

Extract the free fatty acids from the acidified solution using n-hexane.

-

Wash the hexane (B92381) extract with distilled water to remove any remaining acid.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the hexane to obtain the free fatty acid fraction.

-

-

Derivatization:

-

To the dried fatty acid extract, add BSTFA with 1% TMCS.

-

Heat the mixture to facilitate the derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This step increases the volatility of the compounds for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

-

Identify the 3-HDA-TMS derivative based on its retention time and mass spectrum.

-

Quantify the amount of 3-HDA by comparing the peak area of its derivative to that of the internal standard.

-

Investigation of Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This protocol describes how to assess the inhibitory effect of 3-HDA on the NF-κB signaling pathway.

Materials:

-

Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct.

-

3-Hydroxycapric acid (3-HDA)

-

Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Seeding:

-

Culture the NF-κB reporter cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare various concentrations of 3-HDA in serum-free medium.

-

Remove the culture medium from the cells and replace it with the medium containing different concentrations of 3-HDA.

-

Include a vehicle control (medium without 3-HDA).

-

Pre-incubate the cells with 3-HDA for a specified period (e.g., 1 hour).

-

-

Stimulation:

-

Add TNF-α to the wells to a final concentration known to induce NF-κB activation (e.g., 10 ng/mL), except for the unstimulated control wells.

-

Incubate the plate for a further period (e.g., 6 hours) to allow for NF-κB activation and luciferase expression.

-

-

Luciferase Assay:

-

Remove the medium from the wells and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

-

Calculate the percentage inhibition of NF-κB activity by 3-HDA at each concentration compared to the TNF-α stimulated control.

-

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to 3-hydroxycapric acid.

Caption: Workflow for GC-MS analysis of 3-HDA in royal jelly.

Caption: Inhibition of the NF-κB signaling pathway by 3-HDA.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Hydroxycapric Acid in Fatty Acid Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycapric acid, a medium-chain 3-hydroxy fatty acid, is a critical intermediate in the mitochondrial beta-oxidation of fatty acids. Its metabolism is integral to cellular energy homeostasis, particularly during periods of fasting. Dysregulation of its metabolic pathway is linked to several inherited metabolic disorders. This technical guide provides an in-depth analysis of the role of 3-Hydroxycapric acid in fatty acid beta-oxidation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction to 3-Hydroxycapric Acid

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid, is a saturated 10-carbon fatty acid with a hydroxyl group at the beta-position (C3). It is a normal, albeit transient, intermediate in the catabolism of fatty acids. As a medium-chain hydroxy fatty acid, it belongs to a class of compounds that are essential for energy production from fats. In human blood plasma, it is a naturally occurring carboxylic acid.

The Role of 3-Hydroxycapric Acid in Mitochondrial Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a cyclical four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH. 3-Hydroxycapric acid, in its activated form (3-hydroxydecanoyl-CoA), is a key substrate in the third step of this pathway.

The four core reactions of beta-oxidation for a saturated fatty acyl-CoA are:

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons, yielding a trans-Δ²-enoyl-CoA and FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, forming an L-3-hydroxyacyl-CoA. For capric acid (C10), this step produces L-3-hydroxydecanoyl-CoA.

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes the hydroxyl group of L-3-hydroxyacyl-CoA to a keto group, producing 3-ketoacyl-CoA and NADH. This is the critical step involving the activated form of 3-hydroxycapric acid.

-

Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which can then enter the citric acid cycle for further energy production.

Signaling Pathways and Logical Relationships

The following diagram illustrates the position of 3-Hydroxycapric acid (as 3-Hydroxydecanoyl-CoA) within the fatty acid beta-oxidation pathway.

Caption: The mitochondrial beta-oxidation spiral showing the central role of L-3-Hydroxydecanoyl-CoA.

Clinical Significance: Disorders of Beta-Oxidation

Unveiling the Physiological Roles of Medium-Chain Hydroxy Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain hydroxy fatty acids (MCHFAs) are a class of lipid molecules characterized by a hydroxyl group on an alkyl chain of 6 to 12 carbons. Once considered mere metabolic intermediates, a growing body of evidence highlights their diverse and potent physiological functions. These molecules are emerging as key signaling mediators in a variety of cellular processes, from metabolic regulation to inflammation and cellular stress responses. This technical guide provides an in-depth exploration of the core physiological functions of MCHFAs, detailing their mechanisms of action, the experimental protocols used to elucidate their functions, and quantitative data to support their biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of these fascinating molecules.

Core Physiological Functions and Signaling Pathways

MCHFAs exert their effects through interactions with specific cellular targets, including G-protein coupled receptors (GPCRs) and key metabolic enzymes. The following sections detail the physiological functions and signaling pathways of prominent MCHFAs.

Metabolic Regulation by 10-Hydroxy-2-decenoic acid (10-HDA)

10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, has garnered significant attention for its role in metabolic homeostasis. A primary mechanism of action for 10-HDA is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy.

Signaling Pathway:

10-HDA activates AMPK, leading to a cascade of downstream effects that enhance glucose uptake and fatty acid oxidation.[1][2][3] This activation is mediated, at least in part, by the upstream kinase Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) and is independent of changes in the cellular AMP:ATP ratio.[3] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] This leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation. Furthermore, AMPK activation by 10-HDA stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, thereby increasing glucose uptake.

Anti-Lipolytic and Immunomodulatory Effects of 3-Hydroxyoctanoic Acid

3-Hydroxyoctanoic acid is an endogenous agonist for the G-protein coupled receptor GPR109B (also known as Hydroxycarboxylic Acid Receptor 3, HCA3). This receptor is primarily expressed in adipocytes and immune cells in humans.

Signaling Pathway:

Activation of GPR109B by 3-hydroxyoctanoic acid in adipocytes leads to the coupling of the receptor to a Gαi/o protein. This inhibits adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). This cascade ultimately results in the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011). In immune cells, the downstream signaling of GPR109B is less well-characterized but is thought to play a role in modulating inflammatory responses.

Anti-Obesity and Anti-Inflammatory Properties of 6-Hydroxyhexanoic Acid

6-Hydroxyhexanoic acid (6-HHA) has demonstrated potential anti-obesity and anti-inflammatory effects. In murine models of diet-induced obesity, 6-HHA treatment has been shown to reduce weight gain, improve glucose tolerance and insulin (B600854) sensitivity, and suppress systemic inflammation.

Mechanism of Action:

The precise molecular targets of 6-HHA are still under investigation, but it has been shown to suppress pro-inflammatory cytokine production in adipocytes and macrophages. In adipocytes, 6-HHA inhibits lipolysis through a Gαi-mediated signaling pathway. In macrophages stimulated with lipopolysaccharide (LPS), MCHFAs have been shown to modulate the expression of inflammatory genes, in part through the activation of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).

Potential Roles of 12-Hydroxydodecanoic Acid

12-Hydroxydodecanoic acid is an omega-hydroxy fatty acid that is a human metabolite of lauric acid. While its physiological roles are less defined compared to other MCHFAs, it is known to be a substrate for enzymes involved in fatty acid metabolism, such as 12-lipoxygenase. The products of lipoxygenase pathways can act as signaling molecules in inflammation and cellular proliferation. Further research is needed to fully elucidate the specific signaling pathways and physiological functions of 12-hydroxydodecanoic acid.

Quantitative Data on the Physiological Functions of MCHFAs

The following tables summarize key quantitative data from studies investigating the physiological effects of MCHFAs.

Table 1: Receptor Activation and Cellular Signaling

| MCHFA | Target | Cell Type/System | Assay | Parameter | Value | Reference(s) |

| 3-Hydroxyoctanoic acid | GPR109B (HCA3) | HEK293 cells | GTPγS binding | EC₅₀ | ~8 µM | |

| 2-Hydroxyoctanoic acid | GPR109B (HCA3) | HEK293 cells | GTPγS binding | EC₅₀ | ~4 µM | |

| 10-Hydroxy-2-decenoic acid | AMPK | L6 Myotubes | Western Blot (p-AMPK) | - | Significant increase |

Table 2: Metabolic Effects

| MCHFA | Effect | Model System | Assay | Quantitative Data | Reference(s) |

| 10-Hydroxy-2-decenoic acid | Increased Glucose Uptake | L6 Myotubes | 2-Deoxyglucose Uptake | Significant increase compared to control | |

| 3-Hydroxyoctanoic acid | Inhibition of Lipolysis | Human Adipocytes | Glycerol Release | Potent inhibition of isoproterenol-stimulated lipolysis | |

| 6-Hydroxyhexanoic acid | Reduced Body Weight Gain | High-Fat Diet Fed Mice | In vivo study | Significant decrease with 2.2 µg/kg treatment |

Table 3: Anti-inflammatory Effects

| MCHFA | Effect | Model System | Assay | Quantitative Data | Reference(s) |

| 6-Hydroxyhexanoic acid | Suppression of Pro-inflammatory Cytokines | Human Gingival Fibroblasts | ELISA | Significant reduction with 0.1 µmol/L treatment | |

| 6-Hydroxyhexanoic acid | Reduced Serum IL-1β and IL-6 | High-Fat Diet Fed Mice | ELISA | Significant reduction in treated mice |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis of AMPK Phosphorylation

Objective: To determine the effect of 10-HDA on the phosphorylation of AMPK at Threonine-172 in L6 myotubes.

Materials:

-

L6 myotubes

-

10-Hydroxy-2-decenoic acid (10-HDA)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture L6 myotubes to ~80% confluency. Treat cells with desired concentrations of 10-HDA or vehicle control for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

GPR109B Activation Assay (Calcium Mobilization)

Objective: To measure the activation of GPR109B by 3-hydroxyoctanoic acid by detecting changes in intracellular calcium levels.

Materials:

-

HEK293 cells transiently or stably expressing GPR109B

-

3-Hydroxyoctanoic acid

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed GPR109B-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of 3-hydroxyoctanoic acid in assay buffer.

-

Calcium Mobilization Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the different concentrations of 3-hydroxyoctanoic acid into the wells and immediately record the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC₅₀ value.

Adipocyte Lipolysis Assay

Objective: To assess the anti-lipolytic effect of 3-hydroxyoctanoic acid on differentiated adipocytes.

Materials:

-

Differentiated adipocytes (e.g., from 3T3-L1 cells or primary human preadipocytes)

-

3-Hydroxyoctanoic acid

-

Isoproterenol (B85558) (lipolysis-stimulating agent)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA)

-

Glycerol and Free Fatty Acid quantification kits

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate preadipocytes into mature adipocytes.

-

Treatment: Pre-incubate the adipocytes with various concentrations of 3-hydroxyoctanoic acid or vehicle control.

-

Stimulation of Lipolysis: Stimulate lipolysis by adding isoproterenol to the wells.

-

Sample Collection: At different time points, collect the cell culture medium.

-

Quantification of Glycerol and Free Fatty Acids: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.

-

Data Analysis: Plot the amount of glycerol or free fatty acids released over time to determine the rate of lipolysis. Compare the rates between the different treatment groups to assess the anti-lipolytic activity of 3-hydroxyoctanoic acid.

Macrophage Cytokine Secretion Assay

Objective: To quantify the effect of 6-hydroxyhexanoic acid on the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

6-Hydroxyhexanoic acid

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Cell Culture and Plating: Plate macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of 6-hydroxyhexanoic acid or vehicle control for a specified period.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the supernatants from the different treatment groups to determine the effect of 6-hydroxyhexanoic acid on cytokine secretion.

Conclusion and Future Directions

Medium-chain hydroxy fatty acids are emerging from the shadows of lipid metabolism to be recognized as a class of potent signaling molecules with significant therapeutic potential. The ability of 10-HDA to activate AMPK highlights its promise in the management of metabolic disorders such as type 2 diabetes. The anti-lipolytic and immunomodulatory effects of 3-hydroxyoctanoic acid, mediated through GPR109B, suggest its utility in conditions characterized by excessive lipolysis and inflammation. Furthermore, the anti-obesity and anti-inflammatory properties of 6-HHA open new avenues for therapeutic intervention in metabolic syndrome.

The field of MCHFA research is rapidly evolving. Future investigations should focus on:

-

Deorphanizing receptors for other MCHFAs to uncover novel signaling pathways.

-

Elucidating the downstream signaling cascades of known MCHFA-receptor interactions in greater detail.

-

Conducting preclinical and clinical studies to validate the therapeutic efficacy of MCHFAs in relevant disease models and in humans.

-

Exploring the structure-activity relationships of MCHFAs to design more potent and selective synthetic analogs for drug development.

This technical guide provides a solid foundation for understanding the physiological functions of MCHFAs. It is our hope that this comprehensive overview will stimulate further research and accelerate the translation of these promising natural compounds into novel therapeutics for a range of human diseases.

References

- 1. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Antimitotic and Cytotoxic Potential of 3-Hydroxycapric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid or myrmicacin, is a medium-chain fatty acid that has garnered scientific interest for its biological activities, including its potential as an antimitotic and cytotoxic agent.[1] This technical guide provides a comprehensive overview of the current understanding of 3-Hydroxycapric acid's effects on cancer cells, detailing its mechanism of action, summarizing the available data, and outlining key experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.

Cytotoxic Effects of 3-Hydroxycapric Acid

While direct, extensive studies quantifying the cytotoxic effects of 3-Hydroxycapric acid as a standalone agent against a wide array of cancer cell lines are limited in the readily available scientific literature, its potential in cancer therapy has been highlighted in the context of conjugation with other molecules.

A notable study demonstrated that (R)-3-hydroxydecanoic acid, when conjugated to a d-peptide (DP18) and its derivatives, significantly enhanced the anti-cancer activity of the peptide.[2] The conjugated peptides exhibited greater cytotoxic effects compared to the unconjugated peptides, and this enhanced activity was dependent on the covalent linkage, as a simple mixture of the two did not produce the same effect.[2] This suggests that 3-hydroxydecanoic acid plays a crucial role in the overall cytotoxicity of the conjugate, potentially by facilitating cellular uptake or interaction with cellular targets.[2]

Table 1: Summary of Cytotoxicity Data for (R)-3-Hydroxydecanoic Acid Conjugates

| Cell Line | Compound | Effect | Reference |

| HeLa | (R)-3-hydroxydecanoic acid conjugated to d-peptide DP18 and its derivatives | Enhanced anti-cancer activity and more rapid uptake into cells compared to unconjugated peptides. | [2] |

| MiaPaCa | (±)3-chlorodecanoic acid (synthetically converted from (R)-3-hydroxydecanoic acid) conjugated to DP18L | Improved antiproliferative activity. |

Note: The available data primarily focuses on the synergistic or enhancing effect of 3-hydroxydecanoic acid when combined with other molecules. Further research is required to establish the intrinsic cytotoxic profile and IC50 values of 3-Hydroxycapric acid alone across various cancer cell lines.

Antimitotic Effects and Mechanism of Action

3-Hydroxycapric acid has been identified as an inhibitor of mitotic progression. While the precise molecular mechanisms underlying its antimitotic activity in cancer cells are not fully elucidated, related hydroxy fatty acids have been shown to induce cell cycle arrest, providing a plausible framework for its mode of action.

Cell Cycle Arrest

Studies on other hydroxy fatty acids have demonstrated the ability to induce cell cycle arrest, particularly at the G0/G1 or G2/M phases. For instance, 9-hydroxystearic acid (9-HSA) has been shown to cause a G0/G1 phase arrest in human colorectal adenocarcinoma cells (HT29) by acting as a histone deacetylase (HDAC) inhibitor. It is plausible that 3-Hydroxycapric acid may exert its antimitotic effects through similar mechanisms, such as the modulation of key cell cycle regulatory proteins.

Experimental Workflow for Cell Cycle Analysis:

Apoptosis Induction

In addition to cell cycle arrest, the cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. While direct evidence for 3-Hydroxycapric acid-induced apoptosis is still emerging, studies on structurally similar compounds suggest that this is a likely mechanism. For instance, 3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric carcinoma cells.

Signaling Pathway for Apoptosis Induction (Hypothesized):

Experimental Protocols

Detailed and standardized protocols for evaluating the antimitotic and cytotoxic effects of 3-Hydroxycapric acid are crucial for reproducible research. The following sections outline general methodologies that can be adapted for this purpose.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of 3-Hydroxycapric acid on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

3-Hydroxycapric acid

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 3-Hydroxycapric acid in complete medium. Replace the existing medium with the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 3-Hydroxycapric acid on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

3-Hydroxycapric acid

-

Complete cell culture medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-Hydroxycapric acid at the desired concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by 3-Hydroxycapric acid.

Materials:

-

Cancer cell line of interest

-

3-Hydroxycapric acid

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-Hydroxycapric acid for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion and Future Directions

3-Hydroxycapric acid shows promise as an antimitotic and cytotoxic agent, particularly in enhancing the efficacy of other anticancer compounds. However, a significant gap exists in the literature regarding its standalone activity, including specific IC50 values against a broad panel of cancer cell lines and a detailed understanding of its molecular mechanisms of action.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of 3-Hydroxycapric acid in a wide range of cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its antimitotic and apoptotic effects. This includes investigating its potential as an HDAC inhibitor and its impact on key cell cycle and apoptosis regulatory proteins.

-

In Vivo Efficacy: Evaluating the antitumor activity of 3-Hydroxycapric acid in preclinical animal models.

-

Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure of 3-Hydroxycapric acid could enhance its anticancer properties.

A deeper understanding of the antimitotic and cytotoxic effects of 3-Hydroxycapric acid will be instrumental in unlocking its full therapeutic potential in the fight against cancer.

References

Methodological & Application

Application Note: Quantification of 3-Hydroxycapric Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and robust gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 3-hydroxycapric acid in human plasma. 3-Hydroxycapric acid, a medium-chain fatty acid, is an intermediate in fatty acid beta-oxidation. Its quantification in plasma is crucial for studying metabolic disorders. The described protocol employs a simple liquid-liquid extraction followed by a two-step derivatization to enhance volatility and ionization efficiency. This method demonstrates high sensitivity, specificity, and reproducibility, making it suitable for clinical research and drug development applications.

Introduction

3-Hydroxycapric acid (3-OH C10:0) is a beta-hydroxy fatty acid that plays a role in fatty acid metabolism.[1][2] Elevated levels of 3-hydroxy fatty acids in plasma can be indicative of certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1] Accurate and precise quantification of these metabolites is therefore essential for researchers and scientists in understanding disease pathology and for professionals in the drug development industry exploring therapeutic interventions for metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[3] Through derivatization, non-volatile analytes like 3-hydroxycapric acid can be readily analyzed with high sensitivity and selectivity. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of 3-hydroxycapric acid in human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of 3-hydroxycapric acid in plasma is depicted below.

References

Application Note: Quantitative Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are important intermediates in fatty acid β-oxidation and are implicated in various physiological and pathological processes.[1][2] Accurate and sensitive quantification of 3-OH-FAs is crucial for diagnosing certain metabolic disorders and for research in drug development and cellular metabolism.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high resolution, sensitivity, and specificity.[1] However, the inherent polarity and thermal instability of 3-OH-FAs necessitate a robust derivatization strategy to enhance their volatility and thermal stability for successful GC-MS analysis.

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 3-hydroxy fatty acids in biological samples using a stable isotope dilution GC-MS method.

Experimental Workflow

The overall experimental workflow for the analysis of 3-hydroxy fatty acids by GC-MS is depicted below.

Caption: Experimental workflow for 3-OH-FA analysis.

Experimental Protocols

This section provides a detailed protocol for the analysis of 3-OH-FAs in serum or plasma.

Materials and Reagents

-

Solvents: Ethyl acetate (B1210297), Methanol, Chloroform, Hexane (all HPLC or GC grade)

-

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

-

Internal Standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., 1,2-¹³C labeled standards)

Sample Preparation: Extraction of 3-Hydroxy Fatty Acids

This protocol is adapted from established methods for lipid extraction.

-

Sample Aliquoting: Transfer 500 µL of serum or plasma into a glass tube.

-

Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard mixture containing various 3-OH-FA species.

-

Hydrolysis (for total 3-OH-FA quantification): For the determination of total (free and esterified) 3-OH-FAs, add 500 µL of 10 M NaOH and incubate for 30 minutes. For free 3-OH-FAs, this step is omitted.

-

Acidification: Acidify the sample by adding 6 M HCl.

-

Liquid-Liquid Extraction:

-

Add 3 mL of ethyl acetate to the sample, vortex vigorously, and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

-

Drying: Dry the pooled organic extract under a gentle stream of nitrogen at 37 °C.

Derivatization Protocol

Derivatization is a critical step to increase the volatility of 3-OH-FAs for GC-MS analysis. Silylation is a common and effective method.

-

Reagent Addition: To the dried extract, add 100 µL of BSTFA with 1% TMCS.

-

Reaction: Tightly cap the vial and heat at 80 °C for 60 minutes.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized 3-OH-FAs. These may need to be optimized for specific instruments.

| Parameter | Setting |

| Gas Chromatograph | Agilent 5890 series II system or equivalent |

| Column | HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temperature of 80 °C for 5 min, then ramp at 3.8 °C/min to 200 °C, then at 15 °C/min to 290 °C and hold for 6 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

Data Presentation

Quantitative analysis is performed by comparing the peak area of the native 3-OH-FA to its corresponding stable isotope-labeled internal standard. The concentration is then calculated using a calibration curve.

Table 1: Characteristic m/z Ions for SIM Analysis of TMS-Derivatized 3-Hydroxy Fatty Acids

| 3-Hydroxy Fatty Acid | Abbreviation | Characteristic Ion (m/z) |

| 3-Hydroxyhexanoic acid | 3-OH-C6:0 | 233 |

| 3-Hydroxyoctanoic acid | 3-OH-C8:0 | 261 |

| 3-Hydroxydecanoic acid | 3-OH-C10:0 | 289 |

| 3-Hydroxydodecanoic acid | 3-OH-C12:0 | 317 |

| 3-Hydroxytetradecanoic acid | 3-OH-C14:0 | 345 |

| 3-Hydroxyhexadecanoic acid | 3-OH-C16:0 | 373 |

| 3-Hydroxyoctadecanoic acid | 3-OH-C18:0 | 401 |

| Note: The characteristic ion for the stable isotope-labeled internal standards will be higher by the mass of the incorporated isotopes (e.g., m/z 235 for ¹³C₂-labeled 3-OH-C6:0). |

Table 2: Example Quantitative Data for 3-Hydroxy Fatty Acids in Human Plasma

| 3-Hydroxy Fatty Acid | Control Group (µmol/L) | Patient Group (µmol/L) |

| 3-OH-C10:0 | 0.15 ± 0.05 | 2.5 ± 0.8 |

| 3-OH-C12:0 | 0.12 ± 0.04 | 3.1 ± 1.1 |

| 3-OH-C14:0 | 0.20 ± 0.07 | 5.8 ± 2.3 |

| 3-OH-C16:0 | 0.25 ± 0.09 | 7.2 ± 3.0 |

| Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual values may vary depending on the study population and analytical conditions. |

Signaling Pathway Context

The analysis of 3-hydroxy fatty acids is central to understanding the mitochondrial fatty acid β-oxidation pathway. The diagram below illustrates the position of 3-hydroxyacyl-CoA, the precursor to 3-hydroxy fatty acids, within this pathway.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxycapric Acid for HPLC Analysis

Introduction

3-Hydroxycapric acid, a medium-chain fatty acid, is a molecule of interest in various research fields, including microbiology and clinical diagnostics. Its analysis by High-Performance Liquid Chromatography (HPLC) often requires derivatization to enhance its detectability, as it lacks a strong chromophore for UV-Vis or fluorescence detection in its native form. This document provides detailed protocols for the derivatization of 3-hydroxycapric acid for HPLC analysis using two common methods: p-bromophenacyl bromide for UV-Vis detection and a benzofurazan-based reagent for fluorescence detection.

Protocol 1: Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis

This protocol describes the derivatization of the carboxylic acid group of 3-hydroxycapric acid with p-bromophenacyl bromide (PBPB) to form a phenacyl ester derivative that can be detected by UV absorbance. This method is robust and suitable for quantifying 3-hydroxycapric acid in various sample matrices.

Experimental Protocol

Materials and Reagents:

-

3-Hydroxycapric acid standard

-

p-Bromophenacyl bromide (PBPB)

-

Crown ether (e.g., 18-crown-6)

-

Potassium carbonate (anhydrous)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Sample containing 3-hydroxycapric acid

Procedure:

-

Sample Preparation:

-

For liquid samples, an appropriate volume should be taken and, if necessary, extracted to isolate the fatty acid fraction.

-

For solid samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate 3-hydroxycapric acid.

-

Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried sample residue, add 100 µL of a 5 mg/mL solution of p-bromophenacyl bromide in acetonitrile.

-

Add 50 µL of a 2 mg/mL solution of 18-crown-6 (B118740) in acetonitrile. The crown ether acts as a catalyst.

-

Add a small amount (approximately 2 mg) of anhydrous potassium carbonate.

-

Seal the reaction vial and heat at 75-80°C for 30 minutes in a heating block or water bath.

-

After heating, cool the reaction mixture to room temperature.

-

-

Sample Cleanup (if necessary):

-

If the sample matrix is complex, a solid-phase extraction (SPE) step can be used to remove excess derivatization reagent and other interferences.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the derivatized 3-hydroxycapric acid with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at 254 nm.

-

Workflow for PBPB Derivatization

Caption: Workflow for the derivatization of 3-hydroxycapric acid with PBPB.

Protocol 2: Derivatization with a Benzofurazan Reagent for HPLC-Fluorescence Analysis

This protocol outlines the derivatization of 3-hydroxycapric acid using a benzofurazan-based reagent, specifically (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val), for highly sensitive fluorescence detection. This method is particularly suitable for trace analysis in biological samples.

Experimental Protocol

Materials and Reagents:

-

3-Hydroxycapric acid standard

-

NBD-PZ-Val

-

O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Sample containing 3-hydroxycapric acid

Procedure:

-

Sample Preparation:

-

Prepare the sample as described in Protocol 1 to obtain a dried extract of 3-hydroxycapric acid.

-

-

Derivatization Reaction:

-

Prepare a stock solution of NBD-PZ-Val in acetonitrile (e.g., 1 mg/mL).

-

Prepare a stock solution of HATU in acetonitrile (e.g., 5 mg/mL).

-

To the dried sample, add 50 µL of the NBD-PZ-Val solution.

-

Add 50 µL of the HATU solution.

-

Add 10 µL of DIEA.

-

Vortex the mixture and let it react at room temperature for 1 hour in the dark.

-

-

Reaction Quenching:

-

After the reaction is complete, add a small volume of a quenching reagent, such as an aqueous acid solution (e.g., 1% formic acid), to stop the reaction.

-

-

HPLC-Fluorescence Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 4 µm).

-

Mobile Phase: A binary gradient elution of 0.1% aqueous trifluoroacetic acid (Solvent A) and methanol (Solvent B). A typical gradient could be:

-

0-5 min: 40% B

-

5-20 min: 40-90% B

-

20-25 min: 90% B

-

25-30 min: 40% B (re-equilibration)

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Fluorescence detector with excitation at 489 nm and emission at 532 nm.

-

Chemical Reaction for NBD-PZ-Val Derivatization

Caption: Derivatization of 3-hydroxycapric acid with NBD-PZ-Val.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of hydroxy fatty acids using derivatization methods similar to those described. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Derivatization with p-Bromophenacyl Bromide (UV Detection) | Derivatization with Benzofurazan Reagent (Fluorescence Detection) | Reference(s) |

| Linearity (r²) | > 0.99 | > 0.999 | |

| Limit of Detection (LOD) | ~ 1-10 µmol/L | ~ 7.7 µmol/L | |